

Tasurgratinib: A Technical Overview of FGFR Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasurgratinib (formerly known as **E7090**) is an orally bioavailable, potent, and selective small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, fusions, or activating mutations, is a known driver in various malignancies. Tasurgratinib's targeted inhibition of these receptors makes it a promising therapeutic agent in cancers with aberrant FGFR signaling. This technical guide provides an in-depth analysis of the selectivity profile of tasurgratinib, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Tasurgratinib is distinguished by its unique Type V binding kinetics to FGFRs, characterized by a rapid association and slow dissociation from the target kinase.[1][3][4] This binding mode contributes to its high affinity and selectivity.[3][5]

Quantitative Selectivity Profile of Tasurgratinib

The selectivity of tasurgratinib has been rigorously evaluated through biochemical and cellular assays. The following tables summarize the inhibitory activity of tasurgratinib against FGFR isoforms and a broad panel of other kinases, providing a quantitative perspective on its selectivity.





Biochemical Inhibitory Activity Against FGFR Isoforms

Target	IC50 (nmol/L)
FGFR1	1.6
FGFR2	4.5[6]
FGFR3	3.5

Data sourced from a comprehensive kinase selectivity panel.

Off-Target Kinase Selectivity Panel

Tasurgratinib has been profiled against a panel of 93 human kinases to determine its off-target activity. The results demonstrate a high degree of selectivity for FGFR1, 2, and 3. The vast majority of off-target kinases are inhibited at significantly higher concentrations, underscoring the targeted nature of this inhibitor.



Kinase	IC50 (nmol/L)
FGFR1	1.6
FGFR2	4.5
FGFR3	3.5
ABL1	>10,000
AKT1	>10,000
ALK	>10,000
BRAF	>10,000
EGFR	>10,000
ERBB2	>10,000
KDR (VEGFR2)	130
KIT	480
MEK1	>10,000
MET	>10,000
PDGFRα	700
PDGFRβ	430
ΡΙ3Κα	>10,000
RET	310
SRC	>10,000

This table presents a selection of key off-target kinases. For the full 93-kinase panel, please refer to the supplementary information of the cited source.[6]

Cellular Inhibitory Activity

In cellular assays, tasurgratinib has demonstrated potent inhibition of proliferation in cancer cell lines harboring FGFR genetic alterations.



Cell Line	Cancer Type	FGFR Alteration	IC50 (nmol/L)
SNU-16	Gastric Cancer	FGFR2 Amplification	2
NCI-H1581	Lung Cancer	FGFR1 Amplification	6
RT112/84	Bladder Cancer	FGFR3 Fusion	15
KMS-11	Multiple Myeloma	FGFR3 Fusion	20

Data represents a selection of sensitive cell lines.[6]

Experimental Protocols Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of tasurgratinib against FGFR isoforms was determined using the ADP- Glo^{TM} Kinase Assay.

Materials:

- Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 proteins.
- ATP.
- Poly(Glu, Tyr) 4:1 substrate.
- Tasurgratinib.
- ADP-Glo™ Kinase Assay Kit.
- Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).

Procedure:

- A solution of the respective FGFR enzyme is prepared in the assay buffer.
- Tasurgratinib is serially diluted to various concentrations.



- The kinase reaction is initiated by adding a mixture of the substrate and ATP to the enzyme and inhibitor solutions.
- The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
- The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- The Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.
- · Luminescence is measured using a plate reader.
- IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

The anti-proliferative activity of tasurgratinib in cancer cell lines was assessed using a Cell Counting Kit-8.

Materials:

- Human cancer cell lines with and without FGFR alterations.
- Appropriate cell culture medium and supplements.
- Tasurgratinib.
- Cell Counting Kit-8 (CCK-8).
- 96-well plates.

Procedure:

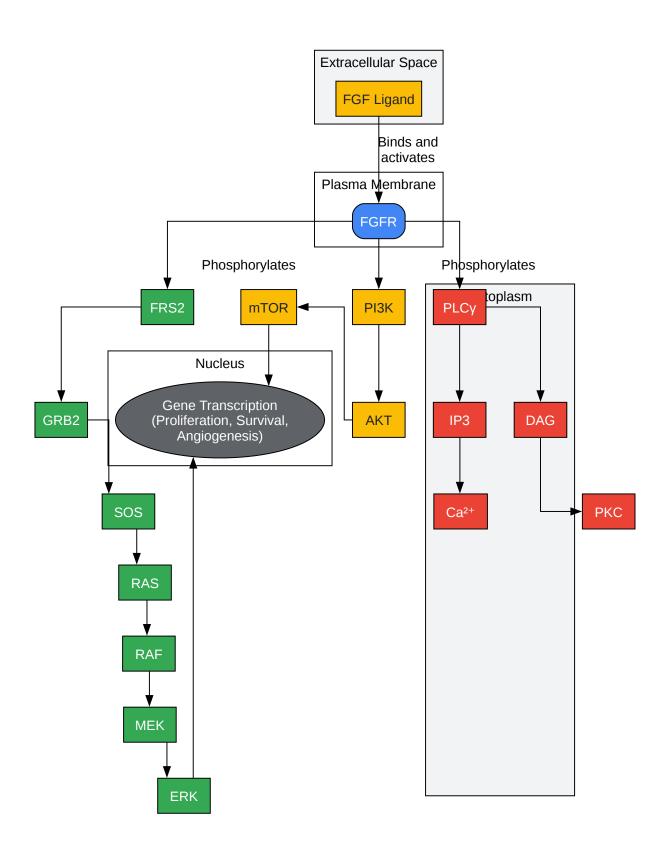
- Cells are seeded into 96-well plates and allowed to adhere overnight.
- The following day, cells are treated with a serial dilution of tasurgratinib or vehicle control.
- Plates are incubated for a specified period (e.g., 72 hours).



- CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours.
- The absorbance is measured at 450 nm using a microplate reader.
- The percentage of cell growth inhibition is calculated relative to the vehicle control.
- IC50 values are determined by plotting the percentage of inhibition against the drug concentration and fitting to a sigmoidal dose-response curve.

Visualizations FGFR Signaling Pathway





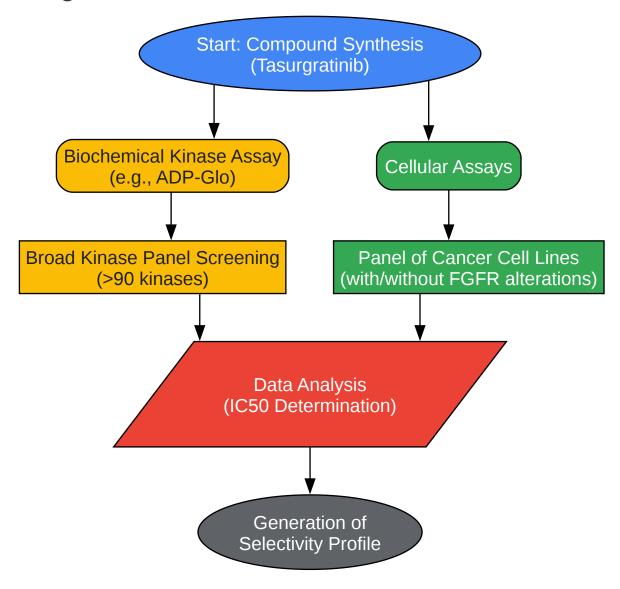
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Caption: Simplified FGFR signaling pathway.





Experimental Workflow for Kinase Inhibitor Selectivity Profiling



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Caption: Workflow for determining kinase inhibitor selectivity.

Conclusion

Tasurgratinib is a highly selective inhibitor of FGFR1, FGFR2, and FGFR3, with demonstrably lower activity against a wide range of other kinases. This selectivity is a key attribute, suggesting a lower potential for off-target toxicities and a more focused therapeutic effect in patients with tumors driven by aberrant FGFR signaling. The quantitative data and detailed



methodologies presented in this guide provide a solid foundation for researchers and clinicians working on the development and application of targeted cancer therapies.

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- To cite this document: BenchChem. [Tasurgratinib: A Technical Overview of FGFR Inhibitor Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607249#tasurgratinib-fgfr-inhibitor-selectivity]

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